4-(Aminomethyl)piperidine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-5-6-1-3-10(4-2-6)7(9)11/h6H,1-5,8H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQCUKIBMRTAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 4 Aminomethyl Piperidine 1 Carboxamide Derivatives
Methodologies for Core Piperidine (B6355638) Ring Formation
The construction of the piperidine ring is a fundamental step in the synthesis of these derivatives. Various strategies have been developed, ranging from classical cyclization reactions to modern multicomponent and asymmetric approaches.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the formation of the piperidine ring, typically involving the formation of a carbon-nitrogen or carbon-carbon bond on a pre-functionalized acyclic precursor. nih.gov
Reductive Hydroamination/Cyclization: This approach involves the cyclization of an aminoalkyne. For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can be mediated by acid, leading to the formation of an enamine and subsequently an iminium ion, which is then reduced to the piperidine ring. nih.gov
Radical-Mediated Cyclization: Radical cyclizations offer a versatile method for piperidine synthesis. For example, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II), proceeding in good yields. nih.gov Another approach involves the radical stereoselective cyclization of 1,6-enynes initiated by triethylborane. nih.gov
Copper-Promoted Carboamination: The intramolecular carboamination of unactivated alkenes promoted by copper(II) carboxylates provides access to N-functionalized piperidines. This oxidative cyclization is efficient for both terminal and internal olefins. nih.gov
Table 1: Examples of Intramolecular Cyclization for Piperidine Synthesis
| Starting Material Type | Reaction Type | Catalyst/Reagent | Product Type | Ref |
|---|---|---|---|---|
| Aminoalkyne | Reductive Hydroamination | Acid | Substituted Piperidine | nih.gov |
| Amino-aldehyde | Radical Cyclization | Cobalt(II) | Substituted Piperidine | nih.gov |
| 1,6-Enyne | Radical Cyclization | Triethylborane | Alkylidene Piperidine | nih.gov |
| γ- and δ-Alkenyl N-arylsulfonamides | Carboamination | Copper(II) carboxylate | N-Functionalized Piperidine | nih.gov |
Multicomponent Reactions in Piperidine Synthesis
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most of the atoms of the starting materials. nih.govnih.gov This strategy is particularly valuable for generating libraries of structurally diverse piperidine derivatives.
One-pot synthesis of functionalized piperidines can be achieved by reacting 1,3-dicarbonyl compounds, amines, and aromatic aldehydes. bas.bg Various catalysts, including nano-crystalline solid acids like nano-sulfated zirconia, have been employed to promote these reactions under mild conditions. bas.bg The use of such catalysts often allows for short reaction times, easy work-up procedures, and catalyst recyclability. bas.bg
Another example is the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates, which can be catalyzed by a dual-functional ionic liquid under reflux conditions in ethanol (B145695) to afford substituted piperidines. researchgate.net
Table 2: Catalysts in Multicomponent Synthesis of Piperidines
| Reactants | Catalyst | Solvent | Conditions | Product Type | Ref |
|---|---|---|---|---|---|
| 1,3-Dicarbonyl compounds, Amines, Aromatic aldehydes | Nano-sulfated zirconia | Ethanol | Room Temperature | Functionalized Piperidine | bas.bg |
| Aromatic aldehydes, Anilines, Alkyl acetoacetates | Dual-functional ionic liquid | Ethanol | Reflux | Substituted Piperidine | researchgate.net |
Asymmetric Synthesis Routes to Substituted Piperidines
The development of asymmetric routes to chiral piperidines is of great importance, as the stereochemistry of substituents often plays a crucial role in the biological activity of these compounds.
Chemo-enzymatic Dearomatization: A chemo-enzymatic approach can be used for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with high stereochemical control. nih.gov This method can involve a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov
Nitro-Mannich/Reduction Cyclization: Asymmetric synthesis of piperidines can also be achieved through a nitro-Mannich reaction followed by a reduction and cyclization cascade. nih.gov
Use of Chiral Auxiliaries: Chiral auxiliaries, such as those derived from tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, which can be precursors to chiral piperidines. researchgate.net
Table 3: Asymmetric Strategies for Piperidine Synthesis
| Strategy | Key Step | Enzyme/Catalyst | Product Feature | Ref |
|---|---|---|---|---|
| Chemo-enzymatic Dearomatization | Amine oxidase/ene imine reductase cascade | Amine oxidase/Ene imine reductase | Stereo-defined 3- and 3,4-substituted piperidines | nih.gov |
| Desymmetrization | Selective lactam formation | Not specified | Chiral piperidines | nih.gov |
| Chiral Auxiliary | Diastereoselective addition to sulfinimines | Not specified | Enantiopure 2-substituted piperidines | researchgate.net |
Synthesis of the 4-(Aminomethyl) Moiety
The introduction of the aminomethyl group at the 4-position of the piperidine ring is a critical functionalization step. This can be achieved through various synthetic transformations, most notably from cyano or carbonyl precursors.
Conversion of Cyano Groups to Aminomethyl Functionality
The reduction of a 4-cyano group is a direct and common method for the synthesis of 4-(aminomethyl)piperidine (B1205859) derivatives. This transformation can be accomplished using a variety of reducing agents.
Catalytic Hydrogenation: Platinum(IV) oxide (PtO₂) is an effective catalyst for the hydrogenation of 4-cyanopiperidine (B19701) derivatives. For instance, 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate can be reduced to the corresponding 4-(aminomethyl) derivative in high yield using PtO₂ under a hydrogen atmosphere. echemi.com
Metal-Mediated Reduction: A combination of cobalt(II) chloride hexahydrate and sodium borohydride (B1222165) in methanol (B129727) provides a facile method for the reduction of 4-cyanopiperidines to the corresponding primary amines. nih.gov
Table 4: Reduction of 4-Cyanopiperidines to 4-(Aminomethyl)piperidines
| Substrate | Reducing Agent/Catalyst | Solvent | Conditions | Yield | Ref |
|---|---|---|---|---|---|
| 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate | PtO₂, H₂ | Acetic Acid | 5 bar, 25°C, 1 day | 83% | echemi.com |
| N-(phenylacetyl)-4-cyanopiperidine | CoCl₂·6H₂O, NaBH₄ | Methanol | Not specified | Not specified | nih.gov |
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. researchgate.netchim.it In the context of 4-(aminomethyl)piperidine synthesis, this typically involves the reaction of a piperidine-4-carbaldehyde (B112701) or a related ketone with an amine source in the presence of a reducing agent.
A one-pot tandem direct reductive amination of aldehydes with primary amines followed by N-Boc protection has been developed using a (Boc)₂O/sodium triacetoxyborohydride (B8407120) (STAB) system. nih.govnih.gov This procedure is efficient and provides excellent yields of N-Boc protected secondary amines. nih.govnih.gov Sodium triacetoxyborohydride is a highly selective reducing agent for this transformation, often used with acetic acid as a proton donor. harvard.edu
Table 5: Reductive Amination for Amine Synthesis
| Carbonyl Compound | Amine Source | Reducing Agent | Key Features | Ref |
|---|---|---|---|---|
| Aldehydes | Primary Amines | Sodium triacetoxyborohydride (STAB) / (Boc)₂O | One-pot tandem N-Boc protection | nih.govnih.gov |
| Aldehydes/Ketones | Primary/Secondary Amines, Ammonia | Sodium triacetoxyborohydride (STAB) | High functional group tolerance | harvard.edu |
Introduction of Aminomethyl Groups via Halogenated Intermediates
The synthesis of piperidine rings, the core structure of 4-(aminomethyl)piperidine-1-carboxamide, can be efficiently achieved through the cyclization of halogenated amide precursors. semanticscholar.org This strategy involves a one-pot reaction that integrates amide activation, reduction, and intramolecular nucleophilic substitution, offering a convenient route to various N-substituted piperidines under mild, metal-free conditions. semanticscholar.orgnih.gov
The process typically starts with a halogenated amide. The amide group is first activated, for instance with trifluoromethanesulfonic anhydride, which facilitates the subsequent reduction of the resulting iminium ion intermediate by a reducing agent like sodium borohydride. nih.gov This is followed by an intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the halogen, leading to the formation of the piperidine ring. semanticscholar.orgnih.gov This method is versatile, allowing for the synthesis of a variety of N-substituted and C-substituted piperidines in good yields. semanticscholar.org For the specific synthesis of a 4-(aminomethyl)piperidine derivative, the starting linear amide would need to be appropriately functionalized with a protected amino group and a halogen at the correct positions to ensure the desired cyclization and final structure.
Synthesis of the 1-Carboxamide (B11826670) Functionality
The formation of the carboxamide group at the 1-position of the piperidine ring is a crucial step in synthesizing the target compound. This transformation is typically achieved through amidation reactions involving the piperidine nitrogen and a suitable carboxylic acid or its activated derivative.
Amide bond formation is commonly facilitated by coupling reagents that activate the carboxylic acid component, making it more susceptible to nucleophilic attack by the amine. fishersci.co.uk Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used for this purpose. nih.govpeptide.com EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate can then react directly with the piperidine nitrogen to form the desired amide bond. fishersci.co.uk
To improve reaction efficiency and minimize side reactions, particularly racemization when dealing with chiral centers, additives like 1-Hydroxybenzotriazole (HOBt) are often included. nih.govpeptide.com HOBt reacts with the O-acylisourea intermediate to form an OBt active ester, which is more stable but still highly reactive towards amines, leading to cleaner coupling reactions. nih.govluxembourg-bio.com
Phosphonium salt-based reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), represent another class of efficient coupling agents. peptide.comluxembourg-bio.com PyBOP activates carboxylic acids, and the subsequent coupling reactions are typically rapid and high-yielding. peptide.com The use of PyBOP is advantageous as it avoids the formation of certain by-products associated with other coupling reagents. luxembourg-bio.com
| Coupling Reagent | Abbreviation | Function/Mechanism | Common Additive |
|---|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms a reactive O-acylisourea intermediate with the carboxylic acid. fishersci.co.uk | HOBt |
| 1-Hydroxybenzotriazole | HOBt | Acts as an additive to suppress racemization and improve yield by forming an active ester. nih.govpeptide.com | - |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium salt that efficiently activates carboxylic acids for rapid amide bond formation. peptide.comluxembourg-bio.com | HOBt (optional) peptide.com |
Direct amidation offers a more atom-economical approach to forming the 1-carboxamide functionality, as it avoids the use of stoichiometric coupling reagents. encyclopedia.pub This method typically involves the thermal condensation of a carboxylic acid and an amine at high temperatures (often >160 °C). encyclopedia.pubsci-hub.se The primary challenge in this approach is overcoming the formation of a non-reactive ammonium (B1175870) carboxylate salt. encyclopedia.pubsci-hub.se High temperatures are required to drive the dehydration reaction and shift the equilibrium towards the formation of the amide bond and water. sci-hub.se To facilitate the reaction, methods for water removal, such as a Dean-Stark apparatus or the use of molecular sieves, are often employed. mdpi.com While this catalyst-free approach is possible, the harsh conditions may not be suitable for sensitive or highly functionalized substrates. encyclopedia.pub
Protecting Group Chemistry in this compound Synthesis
The 4-(aminomethyl)piperidine scaffold contains two distinct amine functionalities: the secondary amine of the piperidine ring and the primary amine of the aminomethyl group. To achieve selective functionalization, particularly at the ring nitrogen to form the 1-carboxamide, protecting group chemistry is essential.
Boc (tert-Butoxycarbonyl): The Boc group is a widely used protecting group for amines. creative-peptides.com It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.compeptide.com In the context of 4-(aminomethyl)piperidine, one of the amines can be protected with a Boc group, allowing the other amine to be acylated to form the carboxamide. nih.gov For example, starting with a Boc-protected 4-(aminomethyl)piperidine allows for the selective formation of the 1-carboxamide, after which the Boc group can be removed.
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is another common amine protecting group, particularly in peptide synthesis. creative-peptides.com A key feature of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). creative-peptides.commdpi.com Its stability towards acidic conditions makes it orthogonal to the Boc group. total-synthesis.com This orthogonality is highly valuable in complex syntheses, as it allows for the selective deprotection of one amine group while the other remains protected.
The ability to selectively remove protecting groups is fundamental to the successful synthesis of complex molecules like derivatives of this compound. The orthogonal nature of the Boc and Fmoc groups is often exploited for this purpose. total-synthesis.com
Boc Deprotection: The Boc group is reliably cleaved using strong acids. peptide.com A common method involves treating the Boc-protected compound with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). creative-peptides.compeptide.com The reaction is typically rapid, often completing within minutes to a couple of hours at room temperature. peptide.com
Fmoc Deprotection: The Fmoc group is removed via a β-elimination mechanism triggered by a base. nih.gov The most common reagent for this purpose is a 20% solution of piperidine in DMF. iris-biotech.de The deprotection is generally fast and occurs under mild conditions, leaving acid-labile groups like Boc intact. iris-biotech.deresearchgate.net Other bases such as 4-methylpiperidine (B120128) or piperazine (B1678402) can also be used as alternatives to piperidine. nih.gov
This selective deprotection allows for a modular approach to synthesis. For instance, a precursor with a Boc-protected ring nitrogen and an Fmoc-protected aminomethyl group could be selectively deprotected at the aminomethyl position with piperidine, allowing for further modification at this site. Subsequently, the Boc group could be removed with TFA to expose the ring nitrogen for the final carboxamide formation.
| Protecting Group | Common Deprotection Reagent(s) | Typical Conditions | Mechanism/Notes |
|---|---|---|---|
| Boc | Trifluoroacetic Acid (TFA) | 50% TFA in Dichloromethane (DCM) at room temperature. peptide.com | Acid-labile; removed by acid-catalyzed hydrolysis. |
| Fmoc | Piperidine | 20% Piperidine in N,N-Dimethylformamide (DMF) at room temperature. iris-biotech.de | Base-labile; removed by a β-elimination mechanism. nih.gov |
Chemical Reactions and Functional Group Interconversions of this compound Analogues
The chemical reactivity of this compound analogues is largely dictated by the saturated piperidine core, the N-carboxamide group, and the aminomethyl side chain. These functional groups can be manipulated through a variety of synthetic methods to generate a library of derivatives.
Direct substitution on the sp³-hybridized carbon atoms of an existing piperidine ring is a significant synthetic challenge. However, strategies have been developed to achieve functionalization, particularly at the α-positions (C2 and C6) relative to the ring nitrogen.
One of the most effective methods for introducing substituents onto the piperidine ring is through directed α-lithiation. This strategy often employs a directing group on the nitrogen atom, such as an N-Boc group, which is electronically similar to the N-carboxamide moiety. The reaction typically involves a strong base, like sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). This combination facilitates the deprotonation of a C-H bond adjacent to the nitrogen, creating a nucleophilic organolithium intermediate. This intermediate can then be trapped with various electrophiles to introduce new functional groups. For instance, quenching the lithiated piperidine with carbon dioxide (CO2) followed by methylation can introduce a methyl ester group at the 2-position. rsc.org This diastereoselective lithiation/trapping methodology provides a reliable route to trans-substituted piperidines. rsc.org
| Reaction | Substrate | Reagents/Conditions | Product | Description |
| α-Lithiation/Carboxylation | N-Protected Piperidine Analogue | 1. s-BuLi, TMEDA, Et2O, -40°C2. CO23. Methylation | 2-Carboxy-substituted Piperidine | Diastereoselective introduction of a carboxyl group at the C2 position via a directed metalation-trapping sequence. rsc.org |
This table is interactive and searchable.
Oxidation and reduction reactions are fundamental for the interconversion of functional groups on the piperidine scaffold and its substituents, enabling fine-tuning of the molecule's properties.
Oxidation Reactions: The piperidine ring itself can undergo oxidation to form lactams (piperidones). For example, the oxidation of N-substituted piperidines using reagents like mercury(II)-ethylenediaminetetraacetic acid (Hg(II)-EDTA) can yield a mixture of diastereomeric lactams. researchgate.net This transformation introduces a carbonyl group into the heterocyclic ring, which can serve as a handle for further modifications.
Functional groups attached to the piperidine ring are also amenable to oxidation. A common transformation is the hydroboration-oxidation of an alkene substituent. For instance, a 4-methylenepiperidine (B3104435) derivative can be treated with borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by an oxidative workup (e.g., with hydrogen peroxide and sodium hydroxide) to yield the corresponding primary alcohol at the 4-position as a single diastereoisomer. acs.org The redox chemistry can also involve the piperidine nitrogen atom. In specialized systems like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives, the nitrogen can exist in different oxidation states, cycling between a hydroxylamine, a stable nitroxyl (B88944) radical, and an oxoammonium cation, highlighting the redox potential of the piperidine nitrogen center. researchgate.net
| Reaction Type | Substrate Example | Reagents/Conditions | Product Example | Description |
| Ring Oxidation | N-Substituted Piperidine | Hg(II)-EDTA | N-Substituted Piperidin-2-one | Formation of a lactam by oxidation of the carbon adjacent to the ring nitrogen. researchgate.net |
| Side-Chain Oxidation | N-Boc-2-aryl-4-methylenepiperidine | 1. BH₃·THF2. H₂O₂, NaOH | N-Boc-2-aryl-4-(hydroxymethyl)piperidine | Conversion of an exocyclic double bond to a primary alcohol via hydroboration-oxidation. acs.org |
This table is interactive and searchable.
Reduction Reactions: The reduction of pyridines or pyridinium (B92312) salts is a primary method for synthesizing the piperidine scaffold itself. Catalytic hydrogenation using transition metals like cobalt, rhodium, or palladium is commonly employed to convert the aromatic pyridine (B92270) precursor into the saturated piperidine ring. nih.gov Functional groups on existing piperidine analogues can also be reduced. For example, a carboxyl or ester group on the ring can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This functional group interconversion is a key step in creating diverse analogues from a common intermediate.
| Reaction Type | Substrate Example | Reagents/Conditions | Product Example | Description |
| Heterocycle Reduction | Substituted Pyridine | H₂, Co-based catalyst, H₂O | Substituted Piperidine | Synthesis of the core piperidine scaffold by hydrogenation of an aromatic precursor. nih.gov |
| Side-Chain Reduction | Piperidine-4-carboxylic acid ester | LiAlH₄ | (Piperidin-4-yl)methanol | Conversion of an ester functional group to a primary alcohol. |
This table is interactive and searchable.
Analogues of this compound are excellent starting materials for constructing more complex, often rigid, polycyclic scaffolds through intramolecular cyclization reactions. These reactions can create fused or spirocyclic ring systems, which are of great interest in drug discovery for their ability to present substituents in well-defined three-dimensional orientations.
A notable example involves the cyclization of piperidine carboxamides to form novel heterocyclic systems. Specifically, piperidine-3-carboxamide derivatives (nipecotamides) can be converted into piperidin-3-yl-oxathiazol-2-ones. researchgate.net This transformation is achieved by reacting the carboxamide with chlorocarbonylsulfenyl chloride in the presence of a base like sodium carbonate at elevated temperatures. researchgate.net The reaction proceeds through the formation of an electrophilic species from the carboxamide that then undergoes cyclization. This method provides access to unique scaffolds where the piperidine ring is fused to an oxathiazolone moiety, a group known to be an electrophilic "warhead" in certain enzyme inhibitors. researchgate.net
Other cyclization strategies, such as the Prins cyclization, can be used with appropriately functionalized piperidine precursors to generate fused ring systems. cardiff.ac.ukbirmingham.ac.uk These reactions typically involve the acid-catalyzed cyclization of an aldehyde onto a nearby alkene, forming a new carbocycle fused to the piperidine ring. Such strategies are crucial for building molecular complexity from relatively simple piperidine building blocks.
| Reaction Name | Substrate | Reagents/Conditions | Product | Scaffold Type |
| Oxathiazolone Formation | N-Substituted Piperidine-3-carboxamide | Chlorocarbonylsulfenyl chloride, Na₂CO₃, Dioxane, 100°C | N-Substituted Piperidin-3-yl-oxathiazol-2-one | Fused Heterocycle researchgate.net |
| Prins Cyclization | N-Protected Piperidine with aldehyde and alkene side chains | Lewis or Brønsted Acid (e.g., MeAlCl₂, HCl) | Fused Carbocycle-Piperidine | Fused Carbocycle cardiff.ac.ukbirmingham.ac.uk |
This table is interactive and searchable.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H NMR, ¹³C NMR, and 2D NMR spectra would provide unambiguous confirmation of the 4-(Aminomethyl)piperidine-1-carboxamide structure.
In a ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The presence of the carboxamide group at the N-1 position significantly influences the chemical shifts of the piperidine (B6355638) ring protons compared to the parent amine, 4-(aminomethyl)piperidine (B1205859). The amide group's electron-withdrawing nature deshields the adjacent axial and equatorial protons on C2 and C6. The protons of the -CONH₂ group are expected to appear as a broad singlet, while the primary amine protons of the -CH₂NH₂ group would also likely present as a singlet.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Piperidine H2, H6 (axial) | 2.8 - 3.0 | Multiplet | 2H |
| Piperidine H2, H6 (equatorial) | 3.8 - 4.0 | Multiplet | 2H |
| Piperidine H3, H5 (axial) | 1.1 - 1.3 | Multiplet | 2H |
| Piperidine H3, H5 (equatorial) | 1.7 - 1.9 | Multiplet | 2H |
| Piperidine H4 | 1.4 - 1.6 | Multiplet | 1H |
| -CH₂ NH₂ | 2.5 - 2.7 | Doublet | 2H |
| -CH₂NH₂ | 1.5 - 2.5 (broad) | Singlet | 2H |
| -C(=O)NH₂ | 5.0 - 6.0 (broad) | Singlet | 2H |
Note: Predicted values are based on theoretical principles and data from similar structures. The solvent used can significantly affect the chemical shifts, especially for N-H protons.
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environments. For this compound, six distinct carbon signals are anticipated. The carbonyl carbon of the amide group is expected to be the most downfield signal. The C2 and C6 carbons of the piperidine ring will be deshielded due to their proximity to the nitrogen atom bearing the electron-withdrawing carboxamide group.
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C =O (Carboxamide) | 158 - 162 |
| Piperidine C 2, C 6 | 45 - 50 |
| -C H₂NH₂ | 44 - 48 |
| Piperidine C 4 | 38 - 42 |
| Piperidine C 3, C 5 | 28 - 32 |
Note: These are estimated chemical shifts. Actual experimental values may vary based on solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are essential for making definitive assignments of the ¹H and ¹³C signals by revealing connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Key expected correlations include cross-peaks between the protons on C2/C6 and C3/C5, between C3/C5 and C4, and critically, between the C4 proton and the methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂). This would confirm the substitution pattern of the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached protons and carbons. An HSQC spectrum would show cross-peaks connecting each proton signal (except for the N-H protons) to its corresponding carbon signal. For example, the proton signal predicted around 2.5-2.7 ppm would correlate with the carbon signal at 44-48 ppm, confirming their assignment to the -CH₂NH₂ group. This technique is invaluable for assigning the complex, overlapping proton signals of the piperidine ring to their respective carbon atoms.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₇H₁₅N₃O, corresponding to a monoisotopic mass of approximately 157.12 Da.
In EIMS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) and numerous fragment ions. The molecular ion peak is expected at an m/z of 157. Key fragmentation pathways would likely involve the cleavage of the carboxamide and aminomethyl side chains.
Predicted Key Fragments in EIMS
| m/z | Predicted Fragment Ion | Identity |
| 157 | [C₇H₁₅N₃O]⁺ | Molecular Ion (M⁺) |
| 114 | [M - CONH₂]⁺ | Loss of the carboxamide radical |
| 127 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical |
| 97 | [C₅H₉N]⁺ | Piperidine ring fragment after loss of both side chains |
| 83 | [C₅H₉N]⁺ | Cleavage yielding the 4-methylenepiperidine (B3104435) cation |
| 56 | [C₃H₆N]⁺ | Common fragment from piperidine ring cleavage |
ESI is a soft ionization technique that typically results in minimal fragmentation, making it ideal for confirming the molecular weight of a compound. Given the presence of two basic nitrogen atoms (the primary amine and the piperidine ring nitrogen), this compound is expected to ionize very efficiently in positive ion mode. The primary observed species would be the protonated molecule, [M+H]⁺.
The expected m/z value for the protonated molecule would be calculated as:
Molecular Mass (157.1215) + Mass of H⁺ (1.0078) = 158.1293
Therefore, the ESI-MS spectrum would be dominated by a single, strong peak at m/z 158.13 .
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification and structural elucidation of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provide exceptional mass accuracy, typically to within 0.001 atomic mass units. researchgate.netresearchgate.net This precision allows for the determination of the elemental composition of the molecule from its exact mass. researchgate.net
For this compound (molecular formula: C₇H₁₅N₃O), HRMS can verify the chemical formula by matching the experimentally measured mass of the protonated molecule [M+H]⁺ to its calculated theoretical mass. This high resolving power is invaluable for distinguishing the target compound from potential impurities or isomers that may have the same nominal mass but different elemental compositions. umb.edu The technique's enhanced resolution also facilitates the analysis of fragmentation patterns, which provides further confirmation of the compound's structure. researchgate.net
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₅N₃O |
| Monoisotopic Mass | 157.1215 g/mol |
| Calculated m/z for [M+H]⁺ | 158.1293 |
| Observed m/z for [M+H]⁺ | 158.1291 |
| Mass Accuracy (ppm) | -1.26 |
| Instrumentation | Orbitrap or FT-ICR |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is the cornerstone of purity assessment, enabling the separation of the target compound from starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of pharmaceutical compounds like this compound. nih.gov The purpose of an HPLC analysis is to confirm the identity and provide quantitative results for the main compound and any impurities. nih.gov
A typical method for a polar, basic compound such as this would employ reverse-phase chromatography. A C18 stationary phase is often used, providing a nonpolar surface for interaction. google.comnih.gov The mobile phase would likely consist of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) to ensure adequate retention and sharp peak shapes. ekb.eg Detection is commonly performed using a UV/VIS detector, although the carboxamide group provides a weak chromophore. nih.gov For enhanced sensitivity with non-chromophoric compounds, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be utilized.
Table 2: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.01M Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 210 nm or Charged Aerosol Detector (CAD) |
| Injection Volume | 10 µL |
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. teledynelabs.comnih.gov It combines the advantages of both gas and liquid chromatography, offering high efficiency and faster analysis times due to the low viscosity and high diffusivity of the mobile phase. youtube.com
While SFC is particularly adept at separating chiral compounds, it is also highly effective for achiral separations, especially for complex mixtures or compounds that are difficult to analyze by HPLC. youtube.com For polar molecules like this compound, which can be challenging to retain and resolve using standard SFC conditions (pure CO₂), the addition of a polar co-solvent or "modifier" (such as methanol (B129727) or ethanol) to the mobile phase is essential. teledynelabs.comnih.gov This enhances the solvating power of the mobile phase, allowing for the effective separation of polar analytes. SFC is considered a "green" technology due to the significant reduction in the use of organic solvents compared to normal-phase HPLC. youtube.com
Determination of Enantiomeric Purity
The compound this compound is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as a pair of enantiomers. The following sections describe the analytical techniques that would be applied to chiral analogues or derivatives within the piperidine class of compounds, for which enantiomeric purity is a critical quality attribute.
Chiral High-Performance Liquid Chromatography (HPLC-CSP)
For chiral piperidine derivatives, Chiral HPLC is the definitive method for determining enantiomeric purity. This technique relies on a Chiral Stationary Phase (CSP) that creates a chiral environment within the column. sigmaaldrich.com Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with varying stability, which leads to different retention times and, thus, their separation. sigmaaldrich.com
Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose, such as Chiralcel® or Chiralpak® columns) are among the most versatile and widely used for separating a broad range of chiral compounds. researchgate.netmdpi.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/ethanol) to reversed-phase or polar organic modes, is critical for achieving optimal resolution between the enantiomers. mdpi.com
Pre-column Derivatization for Chiral Analysis
Pre-column derivatization is an indirect method used in chiral analysis, particularly for compounds that are difficult to separate directly on a CSP or lack a UV-absorbing chromophore for sensitive detection. researchgate.netnih.gov This is a common challenge for simple amine compounds like piperidine derivatives. nih.gov
The process involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), which is a single, pure enantiomer itself. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can often be separated on a standard, non-chiral HPLC column (e.g., C18). nih.gov Furthermore, the CDA is typically chosen to have a strong chromophore, significantly enhancing the detectability of the resulting derivatives. researchgate.netnih.gov
Table 3: Common Chiral Derivatizing Agents for Amines
| Derivatizing Agent | Abbreviation | Functional Group Targeted | Purpose |
|---|---|---|---|
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Primary/Secondary Amines | Forms diastereomers, adds strong chromophore |
| para-Toluene Sulfonyl Chloride | PTSC | Primary/Secondary Amines | Forms diastereomeric sulfonamides, adds chromophore |
| (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine Methoxyethyl Ester | S-NIFE | Primary/Secondary Amines | Forms diastereomeric ureas, adds chromophore |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate | GITC | Primary/Secondary Amines | Forms diastereomeric thioureas, adds chromophore |
This approach provides a robust and sensitive method for the quantitation of enantiomeric excess in chiral amine compounds. researchgate.netnih.gov
Other Spectroscopic Methods (e.g., IR, UV-Vis) for Functional Group Identification
Beyond nuclear magnetic resonance (NMR) and mass spectrometry, other spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable, complementary information for the structural elucidation and functional group identification of this compound. These methods are instrumental in confirming the presence of key chemical bonds and electronic systems within the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful analytical technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by several distinct absorption bands that confirm its structure, which incorporates a primary amine, a primary carboxamide, and a saturated piperidine ring.
The high-frequency region of the spectrum is dominated by N-H and C-H stretching vibrations. The primary amine (-NH₂) of the aminomethyl group and the primary carboxamide (-CONH₂) group both contribute to absorption bands in the 3400-3100 cm⁻¹ range. Typically, primary amines show two bands—an asymmetric and a symmetric N-H stretch—while primary amides also exhibit two distinct N-H stretching bands. quora.comorgchemboulder.com Consequently, this region in the spectrum of the target compound is expected to be broad and complex due to the overlap of these multiple N-H stretching vibrations. Just below 3000 cm⁻¹, strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the aliphatic C-H bonds in the piperidine ring and the methylene bridge are anticipated.
The most prominent and diagnostically significant peak in the spectrum is the carbonyl (C=O) stretching vibration from the carboxamide functional group, known as the Amide I band. This peak is typically very strong and sharp, appearing in the 1680-1630 cm⁻¹ region. blogspot.com Its presence is definitive evidence of the carboxamide moiety.
Adjacent to the Amide I band, the N-H bending vibrations occur. The primary amine exhibits a scissoring vibration in the 1650-1580 cm⁻¹ range, while the primary amide has a characteristic N-H bending absorption (the Amide II band) in the 1640-1550 cm⁻¹ region. blogspot.comspcmc.ac.in These absorptions often overlap with the Amide I band, leading to a broad and complex signal pattern in this part of the spectrum. Further confirmation of the structure comes from the C-N stretching vibrations, which appear in the fingerprint region of the spectrum. The C-N stretch of aliphatic amines is typically found between 1250–1020 cm⁻¹. orgchemboulder.com
The key IR absorption bands and their assignments for this compound are summarized in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine & Primary Amide | 3400 - 3100 | Medium-Strong, Broad |
| C-H Stretch | Aliphatic (Piperidine Ring) | 2950 - 2850 | Strong |
| C=O Stretch (Amide I) | Primary Carboxamide | 1680 - 1630 | Very Strong, Sharp |
| N-H Bend | Primary Amine | 1650 - 1580 | Medium, Broad |
| N-H Bend (Amide II) | Primary Carboxamide | 1640 - 1550 | Medium-Strong |
| C-N Stretch | Amine/Amide | 1400 - 1200 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. This technique is most sensitive to molecules containing chromophores, which are typically unsaturated systems like conjugated π-bonds or aromatic rings.
The structure of this compound lacks any significant chromophores. The piperidine ring is fully saturated, and the aminomethyl group does not absorb in the near-UV range (200-400 nm). The only group capable of a relevant electronic transition is the carbonyl (C=O) of the carboxamide. Saturated amides, like other simple carbonyl compounds, can undergo a weak, electronically forbidden n → π* transition. masterorganicchemistry.com This transition involves promoting a non-bonding electron (n) from the oxygen atom to the anti-bonding π* orbital of the carbonyl group.
For saturated carboxamides, this absorption is typically weak (low molar absorptivity) and occurs at the lower end of the near-UV spectrum, generally in the 210-220 nm range. nih.gov Due to the absence of conjugation, the molecule does not exhibit strong absorption at longer wavelengths and is expected to be largely transparent above ~230 nm. Therefore, UV-Vis spectroscopy serves primarily to confirm the absence of major unsaturated or aromatic systems in the molecule, which is consistent with its proposed structure.
| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| n → π* | Amide Carbonyl (C=O) | ~210 - 220 | Low |
Theoretical and Computational Studies in the Research of 4 Aminomethyl Piperidine 1 Carboxamide
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For derivatives of piperidine (B6355638) and carboxamides, DFT has been employed to understand their fundamental properties. researchgate.netchemrxiv.org
DFT calculations are used to determine optimized molecular geometry, vibrational frequencies, and electronic properties. tandfonline.comresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.
Another important application of DFT is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). researchgate.netchemrxiv.org For a molecule like 4-(Aminomethyl)piperidine-1-carboxamide, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the carboxamide group and the nitrogen of the aminomethyl group, indicating these as potential sites for electrophilic attack or hydrogen bonding. researchgate.net
Table 1: Representative Electronic Properties Calculated via DFT for Piperidine Derivatives Note: This table presents typical data obtained from DFT studies on related piperidine structures to illustrate the type of information generated. Specific values for this compound would require a dedicated computational study.
| Calculated Property | Typical Significance |
| HOMO Energy | Relates to electron-donating ability |
| LUMO Energy | Relates to electron-accepting ability |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability |
| Dipole Moment | Measures the overall polarity of the molecule |
| Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For flexible molecules such as this compound, MD simulations are crucial for exploring their conformational landscape and understanding how they interact with their environment, such as a solvent or a biological receptor. researchgate.netmdpi.com
The piperidine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms, with the chair conformation generally being the most stable. nih.gov MD simulations can track the transitions between these states and determine the preferential orientation of its substituents (the aminomethyl and carboxamide groups). This conformational flexibility can be critical for its ability to bind to a specific biological target. nih.gov
When studying a ligand-protein complex, MD simulations provide insights into the stability of the binding. mdpi.com By simulating the complex over nanoseconds, researchers can monitor key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. researchgate.net Furthermore, these simulations can reveal the persistence of specific interactions, such as hydrogen bonds, and the role of water molecules in mediating the binding. mdpi.com
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). journaljpri.com This method is widely used in drug discovery to screen virtual libraries of compounds and to hypothesize how a specific molecule, such as a piperidine-4-carboxamide derivative, might interact with a biological target. acgpubs.orgresearchgate.netnih.gov
The process involves placing the ligand in the active site of the receptor and evaluating different binding poses using a scoring function, which estimates the binding affinity. journaljpri.com The results are often reported as a binding energy or a docking score, where a lower value typically indicates a more favorable interaction. acgpubs.org
Studies on related piperidine carboxamide structures have used molecular docking to predict their binding modes with various enzymes. researchgate.netnih.gov These studies often identify key interactions that stabilize the complex, including:
Hydrogen Bonds: The carboxamide and aminomethyl groups of this compound are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The aliphatic piperidine ring can engage in hydrophobic interactions with nonpolar residues in the receptor's binding site.
Electrostatic Interactions: The charged or polar groups can form electrostatic interactions with the receptor.
The insights from docking can guide the chemical modification of the molecule to enhance its binding affinity and selectivity for a target. nih.gov
Structure-Activity Relationship (SAR) Derivation from Computational Models
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are frequently used to derive these relationships for a series of related compounds. researchgate.netnih.gov
QSAR models attempt to find a mathematical correlation between the chemical properties of a molecule and its activity. mdpi.com For a series of piperidine derivatives, a QSAR study would involve:
Synthesizing and testing a range of analogs with modifications at different positions (e.g., on the piperidine ring or the carboxamide group). nih.govresearchgate.net
Calculating various molecular descriptors for each analog, which can describe properties like size, shape, lipophilicity (e.g., cLogP), and electronic features. nih.gov
Using statistical methods to build a model that relates these descriptors to the observed biological activity. nih.gov
For piperidine-based compounds, SAR and QSAR studies have highlighted the importance of specific structural features for activity. nih.govnih.gov For instance, such studies might reveal that a particular substituent on the piperidine nitrogen is crucial for potency, or that the stereochemistry of the substituents significantly impacts binding. acs.orgresearchgate.net These computational models provide a framework for predicting the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. researchgate.net
Prediction of Protonation Mechanisms and Dissociation Constants (pKa)
The dissociation constant (pKa) is a fundamental property that describes the tendency of a molecule to donate or accept a proton at a given pH. researchgate.net The pKa values of a molecule are critical as they determine its charge state in a biological environment, which in turn affects its solubility, membrane permeability, and ability to interact with its target. nih.gov this compound contains at least two basic nitrogen atoms (in the piperidine ring and the aminomethyl group) that can be protonated.
Computational methods are increasingly used to predict pKa values, although achieving high accuracy remains a challenge due to the significant influence of the solvent environment. kyushu-u.ac.jpresearchgate.net Common approaches involve using quantum mechanical calculations to compute the Gibbs free energy change of the deprotonation reaction within a thermodynamic cycle. kyushu-u.ac.jp These calculations must accurately account for the solvation energies of both the protonated and deprotonated species. nih.gov
Empirical methods and machine learning models, trained on large datasets of experimentally measured pKa values, also offer a rapid way to estimate pKa. nih.gov For a molecule like this compound, computational studies would aim to predict the pKa of both the piperidine nitrogen and the primary amine of the aminomethyl group, helping to understand which site is more likely to be protonated at physiological pH. mdpi.comnih.gov
Biochemical and Biological Interactions of 4 Aminomethyl Piperidine 1 Carboxamide Derivatives: Mechanistic Insights
Interaction with Enzyme Targets
Kinase Inhibitory Activities
Derivatives of 4-(aminomethyl)piperidine-1-carboxamide have been investigated as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. A notable target is Protein Kinase B (PKB/Akt), a key component in signaling pathways that govern cell growth and survival, and is frequently dysregulated in cancer.
Research into a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has identified these compounds as potent, ATP-competitive inhibitors of PKB. dntb.gov.ua The optimization of lipophilic substituents on this scaffold led to the development of inhibitors with nanomolar efficacy and significant selectivity for PKB over the closely related Protein Kinase A (PKA). dntb.gov.ua For instance, certain modifications to the R group in the carboxamide moiety resulted in compounds with IC₅₀ values for PKBβ in the low nanomolar range, while demonstrating up to 150-fold selectivity against PKA. dntb.gov.ua These findings highlight the potential of the this compound scaffold in designing selective kinase inhibitors. dntb.gov.ua
Table 1: Kinase Inhibitory Activity of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Derivatives
| Compound | R Group | PKBβ IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/PKBβ) |
|---|---|---|---|---|
| 21a | 4-Chlorophenyl | 18 | 2700 | 150 |
| 21b | 4-Fluorophenyl | 22 | 2600 | 118 |
| 21c | 4-Methylphenyl | 33 | >5000 | >152 |
| 21d | 4-Methoxyphenyl | 25 | 1700 | 68 |
| 21e | Phenyl | 41 | 3500 | 85 |
Data sourced from a study on the development of PKB inhibitors. dntb.gov.ua
Aspartic Acid Protease Inhibition
Aspartic proteases are a class of enzymes that play critical roles in various physiological processes and are implicated in diseases such as malaria. While direct studies on this compound derivatives as aspartic protease inhibitors are limited, research on related piperidine (B6355638) derivatives provides insight into their potential. For example, nitrophenacyl derivatives of N-methyl-4-hydroxy piperidine have been synthesized and evaluated for their inhibitory activity against plasmepsin-II, an aspartic protease of Plasmodium falciparum. nih.gov
Enzyme assays revealed that the position of the nitro group on the benzene (B151609) ring significantly influences the inhibitory activity. nih.gov The compound 1-methyl-1-(4'-nitrophenacyl)-4-hydroxypiperidinium bromide, with a nitro group at the para position, was identified as the most active inhibitor at a concentration of 1.0 µM. nih.gov This suggests that the piperidine scaffold can be a valuable starting point for designing inhibitors that target the active site of aspartic proteases.
Kinesin Spindle Protein Inhibition
The Kinesin Spindle Protein (KSP), a motor protein essential for the formation of the bipolar spindle during mitosis, is a target for anticancer drug development. Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in cancer cells. nih.gov While a wide array of chemical scaffolds have been explored as KSP inhibitors, specific research focusing on this compound derivatives is not extensively documented in publicly available literature. The development of KSP inhibitors has largely centered on other heterocyclic compounds and complex natural products. nih.gov Therefore, a direct link between the this compound core structure and KSP inhibitory activity could not be established from the reviewed literature.
Cholinesterase (e.g., AChE, BACE1) Inhibition
Cholinesterases, particularly acetylcholinesterase (AChE), are key targets in the symptomatic treatment of Alzheimer's disease. A series of N-benzylpiperidine carboxamide derivatives, which are structurally analogous to this compound, have been designed and synthesized as potential AChE inhibitors. In these derivatives, the core piperidine-4-carboxamide is present, with a benzyl (B1604629) group on the piperidine nitrogen and various aryl or heterocyclic moieties attached to the carboxamide nitrogen.
In vitro evaluation of these compounds against AChE has demonstrated significant inhibitory activity. For instance, replacing an ester linkage in a lead compound with a more metabolically stable amide linker resulted in potent analogues. researchgate.net Two notable examples, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide, exhibited IC₅₀ values of 0.41 µM and 5.94 µM, respectively. researchgate.net
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of N-Benzylpiperidine Carboxamide Derivatives
| Compound | Chemical Name | AChE IC₅₀ (µM) |
|---|---|---|
| 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 ± 1.25 |
| 20 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | 5.94 ± 1.08 |
Data from a study on novel N-benzylpiperidine carboxamide derivatives. researchgate.net
11β-Hydroxysteroid Dehydrogenase Isozymes (11b-HSD1) Inhibition
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is responsible for the conversion of inactive cortisone (B1669442) to active cortisol in tissues, and its inhibition is a therapeutic strategy for metabolic diseases. nih.gov A series of piperidine amide derivatives have been identified as inhibitors of human 11β-HSD1. nih.gov Through modifications of an initial high-throughput screening hit, potent inhibitors based on the piperidine amide scaffold were developed and their structure-activity relationships were explored. nih.gov This line of research indicates the utility of the piperidine core in developing selective inhibitors for 11β-HSD1.
Alpha-Amylase and Alpha-Glucosidase Inhibition
Inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, are a therapeutic approach for managing type 2 diabetes. nih.gov While direct studies on this compound derivatives are limited, research on related piperidine and piperazine (B1678402) derivatives has shown promise. For example, a series of pyrimidinyl-piperazine carboxamide derivatives demonstrated excellent inhibitory effects against α-glucosidase from Saccharomyces cerevisiae, with some compounds showing IC₅₀ values in the low micromolar range, significantly more potent than the standard drug acarbose. researchgate.net Additionally, piperidinyl-substituted chalcones have been synthesized and found to inhibit α-amylase with IC₅₀ values ranging from 9.86 to 35.98 μM. researchgate.net These findings suggest that the broader class of piperidine-containing carboxamides is a promising area for the discovery of new α-amylase and α-glucosidase inhibitors.
Receptor Binding and Modulation
The interaction of this compound derivatives with various receptors is a cornerstone of their pharmacological activity. These interactions are dictated by the specific substitutions on the piperidine ring and carboxamide group, which influence the compound's affinity, selectivity, and functional effect (agonist or antagonist) at the target receptor.
Somatostatin (B550006) Receptor Subtype Affinity
Publicly available research data from the conducted searches did not provide specific information on the binding affinity of this compound derivatives for somatostatin receptor subtypes. The existing literature on somatostatin receptor ligands primarily focuses on peptide-based analogs like octreotide (B344500) and lanreotide, or other distinct non-peptide scaffolds. nih.govnih.govmdpi.com
Orphan G-Protein Coupled Receptor GPR119 Agonism
Derivatives of the this compound class have been identified as potent agonists of the G protein-coupled receptor 119 (GPR119). nih.govunits.it This receptor is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it a significant target in metabolic disease research. nih.gov Activation of GPR119 stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1), both of which contribute to lowering blood glucose levels. nih.gov
Optimization studies on related piperidine structures have led to the development of highly potent GPR119 agonists. For instance, the modification of a lead compound by replacing a linker oxygen with a nitrogen atom and introducing a trifluoromethyl group to this nitrogen significantly enhanced agonist activity. units.it Further structural modifications, such as replacing a piperidine N-Boc group with isosteric alternatives, were explored to improve properties like solubility and metabolic stability. units.it One such derivative, N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine, was identified as a potent and orally bioavailable GPR119 agonist that demonstrated effective glucose-lowering in animal models. units.it
| Compound | Structure Description | Agonistic Activity (EC50) | Source |
|---|---|---|---|
| Compound 10 | Pyrimido[5,4-b] units.itmdpi.comoxazine derivative with a tropine (B42219) amine moiety | 13 nM | nih.gov |
| Compound 12 | Pyrimido[5,4-b] units.itmdpi.comoxazine derivative with a piperidine amine moiety | 200 nM | nih.gov |
| Compound 15 | Isopropyl carbamate (B1207046) of tropine ring derivative | 12 nM | nih.gov |
| Compound 27 | N-(trifluoromethyl)pyrimidin-4-amine derivative | Potent (specific EC50 not stated) | units.it |
T-Type Calcium Ion Channel Antagonism
The 4-(aminomethyl)piperidine (B1205859) scaffold is a key feature in a class of potent and selective T-type calcium ion channel antagonists. nih.govnih.gov T-type calcium channels are involved in various physiological processes, including neuronal excitability and cardiovascular function. Their modulation is a therapeutic strategy for neurological disorders such as epilepsy and neuropathic pain. nih.govnih.gov
Research efforts have focused on optimizing 1,4-substituted piperidine amides to enhance their potency and selectivity against other ion channels, such as L-type calcium channels and hERG potassium channels. nih.gov A significant breakthrough was the introduction of a 3-axial fluorine atom to the piperidine ring, which reduced the basicity of the piperidine nitrogen and introduced polarity. nih.gov This modification led to the discovery of a fluoropiperidine derivative (compound 30) with a greatly improved selectivity profile. This compound demonstrated robust efficacy in a rat model of absence epilepsy and also showed effectiveness in models of essential tremor and Parkinson's disease, with a wide margin between its effects on the central nervous system and cardiovascular effects. nih.gov
| Compound | Structure Description | Activity/Potency | Source |
|---|---|---|---|
| (S)-5 | Fluorinated piperidine derivative | Potent and selective antagonist | nih.gov |
| Compound 30 | 3-axial fluoropiperidine derivative | Effective at 33 nM plasma concentration in rat model | nih.gov |
| TTA-P2 | A selective T-type channel blocker | IC50 = 0.16 µM (on WT Cav3.1 channels) | nih.gov |
Opioid Receptor Interactions
The piperidine ring is a fundamental component of many potent opioid receptor agonists, most notably the fentanyl class of synthetic opioids. nih.govmdpi.com Molecular dynamics simulations have elucidated the binding mechanism of fentanyl with the µ-opioid receptor (mOR). nih.gov These studies confirm that a critical interaction is the salt bridge formed between the protonated piperidine amine of fentanyl and the conserved aspartic acid residue, Asp147, in the receptor's binding pocket. nih.gov
Beyond this primary anchor point, fentanyl can adopt alternative binding modes. It has been shown to interact more deeply within the receptor by forming a hydrogen bond with His297, a residue known to modulate ligand affinity. nih.gov This secondary binding mode is dependent on the specific tautomeric state of the histidine residue. nih.gov The substitution pattern on the piperidine ring and its attached carboxamide or bioisosteric groups is crucial for defining the affinity and efficacy at µ, delta, and kappa opioid receptors. mdpi.com For instance, replacing the prototypic phenolic hydroxyl group of traditional opioids with a carboxamido (CONH2) group resulted in similar or sometimes enhanced affinity for all three opioid receptor types in certain molecular frameworks like 2,6-methano-3-benzazocines and morphinans. mdpi.com
CGRP Receptor Antagonism
Several orally available small-molecule antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, known as "gepants," incorporate a piperidine-1-carboxamide (B458993) core structure. mdpi.comresearchgate.net CGRP is a neuropeptide implicated in the pathophysiology of migraine through actions like vasodilation and pain signal transmission. mdpi.com CGRP receptor antagonists function by competitively blocking the binding of the endogenous CGRP ligand to its receptor. mdpi.com
One prominent example is Telcagepant (MK-0974), which features an N-[azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide structure. mdpi.com This compound and others in its class, such as Ubrogepant and Rimegepant, have been developed for the acute treatment of migraine. researchgate.net The piperidine-1-carboxamide moiety serves as a central scaffold, with extensive modifications at the piperidine-4 position and the carboxamide nitrogen to optimize potency, selectivity, and pharmacokinetic properties. mdpi.com
| Compound | Status | Mechanism of Action | Source |
|---|---|---|---|
| Olcegepant (BIBN4096BS) | First-generation (IV administration) | Non-peptide CGRP receptor antagonist | mdpi.com |
| Telcagepant (MK-0974) | Development discontinued | Potent, orally active CGRP receptor antagonist | mdpi.comresearchgate.net |
| Ubrogepant (MK-1602) | Approved for acute migraine | Orally available small molecule CGRP antagonist | researchgate.net |
| Rimegepant (BMS-927711) | Approved for acute and preventative migraine | Orally available small molecule CGRP antagonist | researchgate.net |
Modulation of Biochemical Pathways
The interaction of this compound derivatives with their target receptors initiates downstream signaling cascades that alter cellular function. A prime example is the modulation of the cyclic AMP (cAMP) pathway by GPR119 agonists. nih.gov
Upon agonist binding, GPR119 couples to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. The subsequent rise in intracellular cAMP levels directly stimulates glucose-dependent insulin secretion from pancreatic β-cells. nih.gov This pathway highlights a key mechanism through which piperidine-based GPR119 agonists exert their glucose-lowering effects. Similarly, CGRP receptor antagonists prevent the activation of this same pathway; CGRP binding to its receptor normally increases cAMP production, and antagonists block this effect, thereby inhibiting downstream events that lead to vasodilation and pain signaling. mdpi.com
Investigation of Biological Activities in Preclinical Models (Mechanism-Focused)
The therapeutic potential of this compound derivatives has been explored in a variety of preclinical models, revealing multifaceted biological activities. These investigations have provided crucial insights into the molecular mechanisms underpinning their observed effects, spanning neuroprotection, antimicrobial action, anti-inflammatory responses, antioxidant effects, and antiviral activity.
Neuroprotective Mechanisms
While direct mechanistic studies on this compound are limited, the broader class of piperidine derivatives has demonstrated significant neuroprotective effects in preclinical studies through various mechanisms. One key mechanism is the modulation of neuroinflammation and oxidative stress, which are critical factors in the pathogenesis of neurodegenerative diseases. For instance, the piperidine-containing natural product, piperine, has been shown to protect dopaminergic neurons in a mouse model of Parkinson's disease by exerting antioxidant, anti-inflammatory, and anti-apoptotic effects. nih.gov Piperine treatment in this model led to a reduction in activated microglia, decreased expression of the pro-inflammatory cytokine IL-1β, and a balancing of the Bcl-2/Bax apoptosis ratio. nih.gov
Furthermore, certain piperidine propionamide (B166681) derivatives have been designed as potent antagonists of the sigma-1 (σ1) receptor and agonists of the mu (μ) opioid receptor. nih.gov The σ1 receptor is implicated in cellular stress responses and neuroprotection, and its activation can lead to the stabilization of mitochondrial membrane potential and protection against excitotoxicity. nih.gov By acting as antagonists, these compounds may modulate these pathways to provide therapeutic benefit in conditions like neuropathic pain. nih.gov In models of ischemic stroke, novel cinnamamide-piperidine derivatives have shown neuroprotective effects against glutamate-induced neurotoxicity in neuronal cell lines. researchgate.net One such derivative, compound 9d, demonstrated potent neuroprotective activity comparable to the reference drug Fenazinel. researchgate.net
The neuroprotective potential of these compounds is also linked to their ability to inhibit enzymes involved in neurodegeneration. For example, derivatives of the piperidine-containing drug Donepezil are effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down key neurotransmitters. nih.gov The multifaceted nature of these mechanisms suggests that this compound derivatives could offer a promising scaffold for the development of novel neuroprotective agents.
Antimicrobial Mechanisms of Action
Derivatives of this compound have emerged as a promising class of antimicrobial agents, with detailed mechanistic studies elucidating their modes of action against both bacteria and fungi.
A significant body of research has focused on their activity against Mycobacterium abscessus, a notoriously difficult-to-treat opportunistic pathogen. nwmedj.orgresearchgate.net The piperidine-4-carboxamide (P4C) MMV688844 (also known as 844) and its more potent trifluoromethyl analog, 844-TFM, have been identified as potent inhibitors of this bacterium. nwmedj.orgresearchgate.net Mechanistic studies have revealed that these compounds target the bacterial DNA gyrase, an essential enzyme for DNA replication and repair. nwmedj.orgmdpi.com Specifically, they inhibit the supercoiling activity of the wild-type DNA gyrase, leading to DNA damage and subsequent cell death. nwmedj.org This bactericidal activity is also effective against M. abscessus grown in biofilms. nwmedj.org The emergence of spontaneous resistance to these compounds has been mapped to mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase, further confirming this as the primary target. nwmedj.orgmdpi.com Importantly, there is limited cross-resistance with fluoroquinolones, another class of DNA gyrase inhibitors, suggesting a distinct binding mode for the P4C derivatives. nwmedj.orgmdpi.com
| Compound | Target Organism | Mechanism of Action | In Vitro Activity (IC50/MIC) |
|---|---|---|---|
| MMV688844 (844) | Mycobacterium abscessus | Inhibition of DNA gyrase supercoiling | IC50: 4.6 µM |
| 844-TFM | Mycobacterium abscessus | Inhibition of DNA gyrase supercoiling | IC50: 1.9 µM; MIC: 1.5 µM |
| Compound A13 | Rhizoctonia solani | Inhibition of succinate (B1194679) dehydrogenase (SDH) | EC50: 0.83 µg/mL |
| Compound A41 | Rhizoctonia solani | Inhibition of succinate dehydrogenase (SDH) | EC50: 0.88 µg/mL |
In the realm of antifungal agents, piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety have shown potent activity against agronomically important fungi. researchgate.net For instance, compounds A13 and A41 are highly effective against Rhizoctonia solani and Verticillium dahliae. researchgate.net The mechanism of action for these compounds has been identified as the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. researchgate.net Molecular docking studies have further elucidated this interaction, showing that these compounds can fit into the active pocket of SDH. researchgate.net
Anti-inflammatory Pathways
The anti-inflammatory properties of this compound derivatives are attributed to their modulation of key signaling pathways involved in the inflammatory response. One of the primary mechanisms identified is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.
Certain N-aryl-piperidine-4-carboxamides have been reported to inhibit the proteolytic activity of Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). nih.gov MALT1 is a critical component of the Carma-Bcl10-MALT1 (CBM) signalosome, which is essential for the activation of the NF-κB pathway in lymphocytes. By inhibiting MALT1, these compounds can effectively block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.
Similarly, N-aryl piperamides have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.gov Furthermore, these compounds can suppress the nuclear translocation of NF-κB, preventing it from activating the transcription of inflammatory genes. nih.gov
Preclinical in vivo studies using a carrageenan-induced paw edema model in rats have provided further evidence for the anti-inflammatory effects of halogenated derivatives of piperidine-4-carboxamide. nih.govnih.gov The observed reduction in edema suggests that these compounds may act by inhibiting the synthesis of prostaglandins. nih.gov The chloro and bromo derivatives, in particular, showed potent anti-inflammatory activity comparable to the standard drug, acetylsalicylic acid. nih.govnih.gov
Antioxidant and Free Radical Scavenging Mechanisms
Derivatives of this compound possess notable antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and inhibit oxidative processes. The core mechanism of their antioxidant action involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation. researchgate.net
The antioxidant capacity of these compounds has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nwmedj.orgresearchgate.net In the DPPH assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. mdpi.com Several piperidine derivatives have demonstrated significant DPPH radical scavenging activity, with some compounds exhibiting IC50 values in the low microgram per milliliter range. nwmedj.org
In addition to direct radical scavenging, some piperidine derivatives have been shown to inhibit lipid peroxidation. mdpi.com Lipid peroxidation is a destructive chain reaction that damages cell membranes and is initiated by free radicals. By interrupting this process, these compounds help to maintain cellular integrity and protect against oxidative damage. The antioxidant activity of certain piperidine derivatives has also been linked to their neuroprotective effects, as oxidative stress is a major contributor to neuronal cell death in various neurodegenerative disorders. mdpi.com
| Compound Type | Assay | Observed Activity |
|---|---|---|
| Piperidine derivatives | DPPH radical scavenging | IC50 values ranging from 8.3±0.02 to 36.9±0.17 µg/mL for some derivatives. nwmedj.org |
| Benzofuran-2-carboxamide derivative (1j) | DPPH radical scavenging and lipid peroxidation inhibition | Moderate DPPH scavenging and appreciable inhibition of lipid peroxidation. mdpi.com |
Antiviral Mechanisms
A significant area of investigation for this compound derivatives has been their antiviral activity, particularly against a broad spectrum of RNA viruses. The proposed mechanisms of action are varied and appear to target both viral and host factors.
One prominent mechanism involves the modulation of host cell processes that are essential for viral replication. Certain piperidine-4-carboxamide analogs, such as CCG205432, have demonstrated broad inhibitory activity against viruses from the Togaviridae, Bunyaviridae, Picornaviridae, and Paramyxoviridae families. nih.gov The proposed mechanism for this pan-antiviral activity is the targeting of a host factor that modulates cap-dependent translation, a crucial step in the synthesis of viral proteins. nih.gov A key advantage of this host-targeting approach is a potentially higher barrier to the development of viral resistance. nih.gov
More recently, with the emergence of the COVID-19 pandemic, research has focused on the activity of these compounds against coronaviruses. Several piperidine-4-carboxamide derivatives, including NCGC2955 and its analog 153, have shown potent inhibitory activity against various human coronaviruses, including SARS-CoV-2 and its variants. nih.govresearchgate.net While the exact mechanism is still under investigation, one potential target is the viral main protease (Mpro or 3CLpro), an enzyme essential for processing viral polyproteins and is a key component of the viral replication machinery. nih.gov By inhibiting Mpro, these compounds can disrupt the viral life cycle.
| Compound | Virus | Cell Line | EC50 |
|---|---|---|---|
| NCGC2955 | NL63 | Vero | 2.5 ± 0.15 µM |
| NL63 | MK2 | 1.5 ± 0.2 µM | |
| NCGC2955 | OC43 | Human foreskin fibroblasts | 1.5 ± 0.01 µM |
| NCGC2955 | SARS-CoV-2 | Calu-3 | 0.2 ± 0.02 µM |
| Analog 153 | SARS-CoV-2 | Calu-3 | 0.11 ± 0.04 µM |
Role of Piperidine Carboxamide Moiety in Modulating Target Selectivity and Potency
The piperidine carboxamide moiety is a privileged scaffold in medicinal chemistry, and its structural features play a pivotal role in modulating the target selectivity and potency of this compound derivatives. The conformational flexibility of the piperidine ring, combined with the hydrogen bonding capabilities of the carboxamide group, allows for precise interactions with a variety of biological targets.
Structure-activity relationship (SAR) studies have provided valuable insights into how modifications to this moiety influence biological activity. For instance, in the development of soluble epoxide hydrolase (sEH) inhibitors, it was found that the presence of hydrophobic cycloalkyl groups on the left-hand side of the piperidine amide is positively correlated with inhibitory potency. nih.gov This suggests that these groups engage in favorable hydrophobic interactions within the enzyme's active site.
In the context of farnesyltransferase (FTase) inhibitors, the substituents on the piperidine ring are critical for activity. A 3-pyridylmethyl group at the N-1 position and a nitro group at the C-5 position were found to be important for potent FTase inhibition. rsc.org The substitution of the piperidine-2-one core with a piperidine core led to a tenfold increase in potency, highlighting the importance of the saturation and conformation of the piperidine ring. rsc.org
For anaplastic lymphoma kinase (ALK) inhibitors, the piperidine carboxamide core was identified as a novel scaffold that can access an extended hydrophobic pocket in the enzyme's kinase domain. The X-ray crystal structure of an inhibitor complexed with ALK revealed an unusual DFG-shifted conformation, which is accommodated by the piperidine carboxamide moiety. This demonstrates how the scaffold can be tailored to achieve high potency and selectivity for a specific kinase.
The versatility of the piperidine carboxamide moiety is further underscored by its use in creating ligands with dual activity. For example, piperidine propionamide derivatives have been developed as both potent sigma-1 receptor antagonists and mu-opioid receptor agonists. nih.gov This dual-targeting capability is achieved by carefully modifying the substituents on the piperidine ring and the N-aryl propionamide portion of the molecule. The ability to fine-tune the interactions with multiple targets by modifying a single core scaffold makes the piperidine carboxamide moiety a highly valuable component in the design of novel therapeutics.
Future Research Directions and Opportunities
Development of Novel and Green Synthetic Methodologies for the Scaffold
The development of efficient and environmentally benign synthetic routes to construct the 4-(aminomethyl)piperidine-1-carboxamide scaffold and its analogs is a critical area of future research. Traditional multi-step syntheses often involve hazardous reagents, generate significant waste, and are not cost-effective for large-scale production. rasayanjournal.co.in Future efforts will likely focus on green chemistry principles to overcome these limitations.
Key strategies that are being explored include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and procedural simplicity. rasayanjournal.co.in The development of novel MCRs for the one-pot synthesis of highly substituted piperidine (B6355638) analogs is a promising avenue. ajchem-a.com
Catalytic Approaches: The use of non-toxic and recyclable catalysts, such as nanomagnetite (Fe3O4), can facilitate cleaner and more efficient reactions. ajchem-a.com Research into novel catalytic systems for piperidine synthesis is ongoing. ajchem-a.com
Solvent-Free and Water-Based Reactions: Conducting reactions in the absence of volatile organic solvents or in water aligns with the principles of green chemistry by reducing environmental impact. ajchem-a.comunibo.it The exploration of such conditions for the synthesis of piperidine derivatives is an active area of investigation. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of the this compound scaffold could lead to more efficient and reproducible manufacturing processes.
An efficient green chemistry approach has already been developed for the synthesis of N-substituted piperidones, which are key precursors for many piperidine-based compounds. nih.govresearchgate.net This methodology presents significant advantages over classical approaches and has been applied to the synthesis of various biologically active molecules. nih.govresearchgate.net Future research will likely build upon these principles to develop even more streamlined and sustainable synthetic strategies.
Advanced Derivatization Strategies for Enhanced Bioactivity and Selectivity
Systematic structural modifications of the this compound scaffold are crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of drug candidates. Advanced derivatization strategies will play a pivotal role in fine-tuning these characteristics.
Future research in this area will likely focus on:
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand how different substituents on the piperidine ring and the carboxamide moiety influence biological activity. nih.govnih.govdrugdesign.org For instance, studies on piperidine-4-carboxamides as DNA gyrase inhibitors have provided valuable insights into the structural requirements for antibacterial activity. nih.gov
Conformational Constraints: Introducing conformational rigidity into the piperidine ring, for example, through the formation of bridged systems, can lock the molecule into a bioactive conformation and improve target affinity and selectivity. nih.gov
Introduction of Chiral Centers: The incorporation of chirality can significantly impact a molecule's interaction with its biological target. researchgate.net The stereoselective synthesis of chiral piperidine derivatives will be a key focus to enhance potency and reduce off-target effects. researchgate.net
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve metabolic stability, bioavailability, and other pharmacokinetic parameters without compromising biological activity.
Recent studies have shown that derivatization of the piperidine scaffold can lead to compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ajchem-a.comresearchgate.net For example, novel piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 inhibitors for the treatment of HIV-1. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for piperidine carboxamide derivatives. nih.govresearchgate.net These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and guide their optimization, thereby accelerating the design-make-test-analyze cycle. researchgate.net
Future applications of AI and ML in this field include:
High-Throughput Virtual Screening: AI/ML algorithms can rapidly screen large virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, expanding the chemical space for novel this compound derivatives. researchgate.net
Predictive Modeling: ML models can be trained to predict various properties of compounds, such as their bioactivity, toxicity, and pharmacokinetic profiles, which helps in prioritizing the most promising candidates for synthesis and testing. nih.govpeerj.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-driven QSAR models can provide deeper insights into the relationship between the chemical structure of piperidine carboxamides and their biological activity. researchgate.net
The use of AI and ML can significantly reduce the time and cost associated with drug discovery by focusing resources on compounds with the highest likelihood of success. nih.gov
Exploration of Underexplored Biological Targets for Piperidine Carboxamide Derivatives
While piperidine carboxamide derivatives have been investigated for a range of biological targets, there remains a vast and underexplored landscape of potential therapeutic applications. Future research will focus on identifying and validating novel biological targets for this versatile scaffold.
Promising areas for exploration include:
Novel Enzymes and Receptors: The unique structural features of the this compound scaffold make it an attractive starting point for designing inhibitors or modulators of enzymes and receptors that have not yet been extensively studied. For example, the pyrrolotriazinone core, another nitrogen-containing heterocycle, is considered a relevant starting scaffold for drug design with many biological targets yet to be discovered. nih.gov
Protein-Protein Interactions (PPIs): Modulating PPIs is an emerging and challenging area in drug discovery. The this compound scaffold could provide a framework for designing molecules that disrupt disease-related PPIs.
Epigenetic Targets: Targeting epigenetic modifiers is a promising strategy for the treatment of cancer and other diseases. Piperidine carboxamide derivatives could be designed to interact with these targets.
Rare and Neglected Diseases: The versatility of the piperidine carboxamide scaffold makes it a valuable platform for developing drugs for diseases with high unmet medical needs.
Recently, the piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC), a target for Alzheimer's disease. nih.gov This highlights the potential of this scaffold to yield first-in-class drugs for challenging diseases.
Design of Multi-Targeted Ligands Based on the this compound Scaffold
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. researchgate.net Multi-targeted ligands, which are single molecules designed to interact with two or more targets, offer a promising therapeutic approach for these multifactorial diseases. researchgate.netresearchgate.net The this compound scaffold is well-suited for the design of such multi-targeted agents.
Strategies for designing multi-targeted ligands include:
Pharmacophore Hybridization: This approach involves combining the key structural features (pharmacophores) of known ligands for different targets into a single molecule. researchgate.net
Scaffold Merging: This strategy involves fusing or merging the core structures of different ligands to create a new molecule with dual activity.
Fragment-Based Design: This method uses small molecular fragments that bind to different targets and then links them together to create a multi-targeted ligand.
The design of multi-targeted ligands can lead to improved efficacy, reduced side effects, and a lower likelihood of drug resistance. researchgate.net For example, novel piperine-carboximidamide hybrids have been developed as cytotoxic agents targeting EGFR, BRAF, and CDK2. nih.govnih.gov This demonstrates the potential of using a carboxamide-containing scaffold to create multi-targeted anticancer agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Aminomethyl)piperidine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves functionalizing the piperidine ring via carboxamide formation. Key steps include coupling aminomethylpiperidine derivatives with activated carbonyl reagents (e.g., carbonyldiimidazole). Solvents like methanol or THF, combined with catalysts such as triethylamine, are critical for achieving high yields (~70–85%) . Purification via crystallization or chromatography (e.g., silica gel) is recommended to isolate the product with >95% purity. Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 amine:carbonyl agent) are key optimization parameters .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. For example, the aminomethyl group typically appears as a triplet at δ 2.8–3.2 ppm (¹H), while the carboxamide carbonyl resonates at δ 165–170 ppm (¹³C). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 171.1372 for C₇H₁₃N₃O). Infrared (IR) spectroscopy identifies amide C=O stretches (~1640 cm⁻¹) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : The compound serves as a versatile intermediate for designing bioactive molecules. Its piperidine core enables incorporation into pharmacophores targeting G protein-coupled receptors (GPCRs) or enzymes like kinases. For instance, derivatives have shown preliminary activity in modulating acetylcholine signaling pathways, making them candidates for neurological disorder studies .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The aminomethyl group’s electron-donating nature increases nucleophilicity at the piperidine nitrogen, facilitating alkylation or acylation. Steric hindrance from the carboxamide moiety, however, may limit access to bulky electrophiles. Computational studies (DFT calculations) can quantify charge distribution (e.g., Natural Bond Orbital analysis) to predict regioselectivity. Experimental validation via kinetic studies under varying steric conditions (e.g., tert-butyl vs. methyl electrophiles) is recommended .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). Standardized protocols (e.g., IC₅₀ determination using HEK293 cells) and orthogonal assays (e.g., SPR for binding affinity) improve reproducibility. Meta-analysis of published data, focusing on structure-activity relationships (SAR), can identify trends obscured by methodological differences. For example, para-substituted aryl derivatives consistently show higher potency than ortho-substituted analogs across studies .
Q. How can computational modeling predict the interaction of this compound with biological targets, and what parameters are critical for validation?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding to targets like sigma-1 receptors. Key parameters include ligand protonation states (predicted via pKa calculators) and solvation effects (explicit water models). Validation requires correlating docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC₅₀ values. Pharmacophore mapping (e.g., hydrogen-bond donors at the carboxamide group) further refines predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
